tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C15H19NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formyl-substituted phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The formyl group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of protein function. The azetidine ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Features an amino group instead of a formyl group, which affects its reactivity and potential applications in bioconjugation and drug development.
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, making it more suitable for reactions involving alcohols.
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it useful in medicinal chemistry for the development of fluorinated drugs.
Properties
CAS No. |
253801-18-2 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.